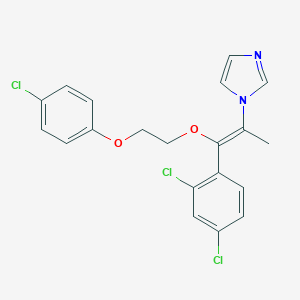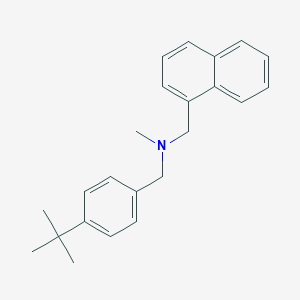
Englitazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Englitazone is a hypoglycemic agent belonging to the thiazolidinedione class. It is primarily used for its insulinomimetic and insulin-enhancing actions, making it a potential therapeutic agent for managing non-insulin-dependent diabetes mellitus (NIDDM). The compound has a molecular formula of C20H19NO3S and a molar mass of 353.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Englitazone can be synthesized through a series of chemical reactions starting from (3S)-3-(4-((2-chloro-5-iodophenyl)(methoxy)methyl)phenoxy)tetrahydrofuran. This intermediate undergoes reactions catalyzed by zinc and nickel to form the final product . The synthesis involves deprotection and reduction steps, which are carried out under mild reaction conditions to ensure high yield and stability .
Industrial Production Methods: The industrial production of this compound involves a streamlined synthesis route that ensures high yield and purity. The process is designed to be scalable, making it suitable for mass production. The reaction conditions are optimized to maintain the stability of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions: Englitazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different derivatives, which may have varying pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Englitazone is used as a model compound in synthetic chemistry to study the reactivity of thiazolidinediones.
Biology: The compound is used to investigate the biological pathways involved in glucose metabolism and insulin sensitivity.
Mechanism of Action
Englitazone exerts its effects by acting as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This activation leads to the modulation of genes involved in glucose and lipid metabolism. The compound enhances insulin sensitivity by increasing glucose uptake in adipocytes and muscle cells, thereby lowering blood glucose levels .
Comparison with Similar Compounds
- Ciglitazone
- Darglitazone
- Netoglitazone
- Troglitazone
- Rivoglitazone
- Pioglitazone
- Lobeglitazone
- Rosiglitazone
Comparison: Englitazone is unique among thiazolidinediones due to its specific molecular structure, which contributes to its distinct pharmacological profile. While other compounds like pioglitazone and rosiglitazone are currently in clinical use, this compound’s unique structure allows for different interactions with PPARγ, potentially leading to varied therapeutic effects .
Properties
CAS No. |
109229-58-5 |
|---|---|
Molecular Formula |
C20H18NNaO3S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
sodium;5-[(2-benzyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1,3-thiazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C20H19NO3S.Na/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13;/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23);/q;+1/p-1 |
InChI Key |
JQWYNJRCVYGLMO-UHFFFAOYSA-M |
SMILES |
C1CC2=C(C=CC(=C2)CC3C(=O)NC(=O)S3)OC1CC4=CC=CC=C4 |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)CC3C(=O)NC(=O)S3)O[C@H]1CC4=CC=CC=C4 |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+] |
| 109229-58-5 | |
Synonyms |
5-((3,4-dihydro-2-phenylmethyl-2H-1-benzopyran-6-yl)methyl)thiazolidine-2,4-dione CP 68722 CP 72466 CP 72467 CP-68722 CP-72466 CP-72467 englitazone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B35022.png)




